![molecular formula C19H34N2O2S B5616635 8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616635.png)
8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds with structural similarities to 8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one, involves intricate chemical processes. For instance, the stereoselective synthesis of related spirocyclic compounds has been demonstrated using various starting materials and catalytic conditions (Ibuka et al., 1981). Another approach involves the synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition, showcasing the versatility of synthetic strategies for these compounds (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in the diazaspiro[5.5]undecane family, including the targeted compound, can be characterized using a variety of spectroscopic techniques. Studies have detailed the structural elucidation of these compounds, highlighting the importance of NMR, mass spectrometry, and X-ray crystallography in confirming their complex structures (S. Ahmed et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[5.5]undecane derivatives are diverse, including their formation via Michael addition and cyclization reactions. These compounds can undergo further transformations, leading to a variety of functionalized derivatives with different chemical properties. The versatility in chemical reactivity underscores the synthetic utility of the diazaspiro[5.5]undecane scaffold (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents attached to the spirocyclic core. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical development. Detailed studies on specific derivatives provide insights into the relationship between structure and physical properties (Zhang et al., 2008).
properties
IUPAC Name |
2-(3-methylbutyl)-8-(2-propan-2-ylsulfanylacetyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2S/c1-15(2)7-11-21-14-19(9-6-17(21)22)8-5-10-20(13-19)18(23)12-24-16(3)4/h15-16H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFVMHCDHZDJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)C(=O)CSC(C)C)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(Isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |
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